molecular formula C23H23ClN2O6S B298331 [2-Chloro-6-methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid

[2-Chloro-6-methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid

Katalognummer B298331
Molekulargewicht: 491 g/mol
InChI-Schlüssel: YWAPORSTUOKRAH-NRNHFWIGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-Chloro-6-methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid, also known as CMPT, is a synthetic compound that has shown promising results in scientific research applications.

Wirkmechanismus

The mechanism of action of [2-Chloro-6-methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of inflammatory diseases, cancer, and bacterial infections. [2-Chloro-6-methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. [2-Chloro-6-methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid also inhibits the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of various genes involved in inflammation and cancer. Additionally, [2-Chloro-6-methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has been found to inhibit the activity of bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are involved in DNA replication and transcription.
Biochemical and Physiological Effects:
[2-Chloro-6-methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has been found to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, induction of apoptosis in cancer cells, and inhibition of bacterial growth. [2-Chloro-6-methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has also been found to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases. Additionally, [2-Chloro-6-methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has been found to have antioxidant and anti-angiogenic properties.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using [2-Chloro-6-methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid in lab experiments is its ability to inhibit multiple targets involved in the pathogenesis of various diseases, which makes it a promising candidate for the development of multi-targeted drugs. However, one of the limitations of using [2-Chloro-6-methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.

Zukünftige Richtungen

There are several future directions for the research and development of [2-Chloro-6-methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid. One of the future directions is the optimization of the synthesis method to improve the yield and purity of the compound. Another future direction is the development of novel formulations and delivery systems to improve the bioavailability and efficacy of [2-Chloro-6-methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid. Additionally, further studies are needed to elucidate the mechanism of action of [2-Chloro-6-methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid and its potential therapeutic applications in various diseases.

Synthesemethoden

[2-Chloro-6-methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid is synthesized through a multi-step process that involves the reaction of 2-chloro-6-methoxyphenol with 2-(4-methoxyphenylimino)-4-oxo-3-propyl-1,3-thiazolidine-5-carboxylic acid, followed by the reaction of the resulting intermediate with chloroacetic acid. The final product is obtained through purification and isolation processes.

Wissenschaftliche Forschungsanwendungen

[2-Chloro-6-methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has shown potential in various scientific research applications, including anti-inflammatory, anti-cancer, and anti-bacterial activities. Studies have shown that [2-Chloro-6-methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid inhibits the expression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. [2-Chloro-6-methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has also been found to induce apoptosis in cancer cells and inhibit the growth of various bacterial strains.

Eigenschaften

Produktname

[2-Chloro-6-methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid

Molekularformel

C23H23ClN2O6S

Molekulargewicht

491 g/mol

IUPAC-Name

2-[2-chloro-6-methoxy-4-[(Z)-[2-(4-methoxyphenyl)imino-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C23H23ClN2O6S/c1-4-9-26-22(29)19(33-23(26)25-15-5-7-16(30-2)8-6-15)12-14-10-17(24)21(18(11-14)31-3)32-13-20(27)28/h5-8,10-12H,4,9,13H2,1-3H3,(H,27,28)/b19-12-,25-23?

InChI-Schlüssel

YWAPORSTUOKRAH-NRNHFWIGSA-N

Isomerische SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)OCC(=O)O)OC)/SC1=NC3=CC=C(C=C3)OC

SMILES

CCCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC(=O)O)OC)SC1=NC3=CC=C(C=C3)OC

Kanonische SMILES

CCCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC(=O)O)OC)SC1=NC3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.